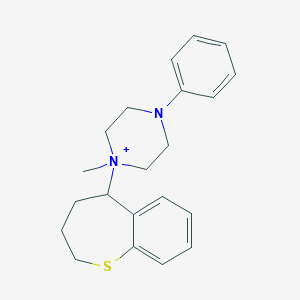![molecular formula C17H19NOS B374636 3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine](/img/structure/B374636.png)
3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxathiepin derivatives. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.
Métodos De Preparación
The synthesis of 3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine involves several steps. One common method includes the reaction of 2-(4-chlorophenoxy)aniline with phenyl chloroformate to form a carbamate intermediate. This intermediate is then transformed into various urea derivatives using microwave-induced reactions. Finally, a phosphorous oxychloride-induced cyclocondensation yields the target compound .
Análisis De Reacciones Químicas
3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, which can lead to various pharmacological effects. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine is unique compared to other similar compounds due to its specific chemical structure and pharmacological profile. Similar compounds include:
Loxapine: An antipsychotic drug with a similar dibenzo[b,f][1,4]oxathiepin structure.
Amoxapine: An antidepressant that also shares a similar chemical framework.
These compounds differ in their specific substitutions and functional groups, which result in different pharmacological activities .
Propiedades
Fórmula molecular |
C17H19NOS |
|---|---|
Peso molecular |
285.4g/mol |
Nombre IUPAC |
3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C17H19NOS/c1-18-12-6-11-16-13-7-2-3-8-14(13)19-15-9-4-5-10-17(15)20-16/h2-5,7-10,16,18H,6,11-12H2,1H3 |
Clave InChI |
OKHWNJARAFKRRE-UHFFFAOYSA-N |
SMILES |
CNCCCC1C2=CC=CC=C2OC3=CC=CC=C3S1 |
SMILES canónico |
CNCCCC1C2=CC=CC=C2OC3=CC=CC=C3S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methylbenzoyl)dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B374553.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f]thiepin-2-yl)acetamide](/img/structure/B374554.png)
![11-Oxo-10,11-dihydrodibenzo[b,f]thiepine-3-carboxylic acid](/img/structure/B374556.png)
![2-Methoxydibenzo[b,f]thiepine-10,11-dione](/img/structure/B374558.png)
![N-(11-hydroxy-10,11-dihydrodibenzo[b,f]thiepin-2-yl)acetamide](/img/structure/B374560.png)
![2-Chlorodibenzo[b,f]thiepine-10,11-dione](/img/structure/B374561.png)
![6,11-Dihydrodibenzo[b,e]thiepine-11-carbonitrile](/img/structure/B374563.png)
![6,11-Dihydrodibenzo[b,e]thiepin-11-ylmethylamine](/img/structure/B374564.png)
![1-(8-Chlorodibenzo[b,f]thiepin-10-yl)pyrrolidine](/img/structure/B374566.png)

![thieno[2,3-c][2]benzothiepin-4(9H)-one](/img/structure/B374570.png)
![9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ol](/img/structure/B374572.png)
![4,9-Dihydrothieno[2,3-c][2]benzothiepin-4-ol](/img/structure/B374575.png)
![11-Chloro-2-methyl-6,11-dihydrodibenzo[b,e]thiepine](/img/structure/B374576.png)
